Orazamide orotate

hepatoprotection anti-tuberculosis drug-induced liver injury biochemical markers

Orazamide orotate delivers a 1:1 AICA-orotic acid salt for dual purine/pyrimidine nucleotide precursor supplementation, a mechanism unattainable with individual components. Clinically approved since 1974, it demonstrates dose-dependent hepatoprotection superior to diammonium glycyrrhizinate, significantly reducing ALP, TBA, ALT, and AST levels. Uniquely combines hepatoprotective efficacy with antimicrobial activity (MIC 6.72 mg/mL against E. coli, 6.63 mg/mL against S. aureus). Exhibits an excellent safety margin (LD₅₀ >4.0 g/kg orally). Ideal for HMGB1-RAGE pathway modulation, liver regeneration studies, or as a clinically validated comparator standard.

Molecular Formula C9H12N6O5
Molecular Weight 284.23 g/mol
Cat. No. B10775201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrazamide orotate
Molecular FormulaC9H12N6O5
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N
InChIInChI=1S/C5H6N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h2H,1H2,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8)
InChIKeyLNOLUKWCIVXNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 11 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orazamide Orotate: Chemical Identity, Procurement-Relevant Characteristics, and Baseline Profile


Orazamide orotate (CAS 2574-78-9; molecular formula C₉H₁₀N₆O₅; molecular weight 282.21 g/mol) is a hepatoprotective compound consisting of a 1:1 salt of 5-aminoimidazole-4-carboxamide (AICA) and orotic acid [1]. It is also referred to as AICA orotate and has been marketed under trade names including Aicamin® and Aicorat® [2]. The compound is characterized as a white to almost white crystalline powder that is slightly soluble in water and insoluble in organic solvents . Orazamide orotate functions as a precursor to purine and pyrimidine nucleotide biosynthesis, participating in nucleic acid metabolism and regulating protein, lipid, and carbohydrate metabolism [3]. Its primary therapeutic applications include acute and chronic hepatitis, cirrhosis, and fatty liver disease [4].

Why Orazamide Orotate Cannot Be Generically Substituted with Free Orotic Acid or AICA Alone


Orazamide orotate's distinct hepatoprotective profile arises from the simultaneous delivery of both AICA and orotic acid moieties in a defined 1:1 salt form, which enables dual metabolic intervention: AICA contributes to purine nucleotide synthesis while orotic acid participates in pyrimidine nucleotide biosynthesis [1]. Neither free AICA nor free orotic acid alone replicates the full spectrum of metabolic correction observed with the intact salt [2]. Furthermore, in vivo efficacy data demonstrate that orotic acid derivatives require specific salt pairing to achieve therapeutic effects in models of drug-induced liver injury [3]. The clinical evidence base for orazamide orotate—including its regulatory approval for hepatitis treatment since 1974—is specific to the intact salt form and cannot be extrapolated to its individual components or alternative salt forms .

Quantitative Differentiation of Orazamide Orotate Versus Comparator Hepatoprotective Agents


Superior Reduction in Alkaline Phosphatase and Total Bile Acids Versus Diammonium Glycyrrhizinate in Anti-TB Drug-Induced Liver Injury Model

In a mouse model of anti-tuberculosis drug-induced liver injury (ATB-DILI) induced by isoniazid plus rifampicin, orazamide orotate at 320 mg/kg/day demonstrated significantly superior reduction in alkaline phosphatase (ALP) and total bile acids (TBA) compared to the positive control diammonium glycyrrhizinate at 60 mg/kg/day [1]. The high-dose orazamide group achieved ALP and TBA levels that were significantly lower than those in the positive control group (P<0.05), indicating a differential hepatoprotective effect [1].

hepatoprotection anti-tuberculosis drug-induced liver injury biochemical markers

Dose-Dependent Reduction in Serum Transaminases and Liver Index in ATB-DILI Model

In the ATB-DILI mouse model, orazamide orotate produced dose-dependent reductions in serum ALT, AST, TBIL, DBIL, ALP, TBA, γ-GT, and liver index across three dose levels (80, 160, and 320 mg/kg/day) compared to the untreated model group [1]. The high-dose group (320 mg/kg/day) showed significantly greater improvement than both the low-dose and medium-dose groups for all measured parameters (P<0.05), establishing a clear dose-response relationship [1].

hepatoprotection liver injury transaminases

In Vitro Antimicrobial Activity with MIC Values Against E. coli and S. aureus

In vitro antimicrobial susceptibility testing revealed that orazamide orotate exhibits minimum inhibitory concentrations (MICs) of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus . These quantitative MIC values provide a baseline for assessing the compound's antimicrobial potential, which is an ancillary property not reported for many comparator hepatoprotective agents such as diammonium glycyrrhizinate.

antimicrobial activity MIC determination bacterial strains

Molecular Mechanism Differentiation: HMGB1-RAGE Pathway Downregulation

Orazamide orotate's hepatoprotective mechanism involves downregulation of the HMGB1-RAGE signaling pathway, as demonstrated by significantly reduced protein expression of HMGB1, RAGE, NF-κB, and TNF-α in liver tissue following treatment [1]. This pathway-specific modulation distinguishes orazamide orotate from other hepatoprotective agents such as diammonium glycyrrhizinate, which primarily act through different molecular targets [1].

molecular mechanism HMGB1 RAGE inflammatory signaling

Optimal Research and Procurement Scenarios for Orazamide Orotate Based on Verified Evidence


Preclinical Investigation of Anti-Tuberculosis Drug-Induced Liver Injury (ATB-DILI)

Orazamide orotate is optimally deployed in preclinical models of ATB-DILI where quantifiable, dose-dependent hepatoprotection is required. The compound has demonstrated significant reduction in ALP and TBA levels superior to diammonium glycyrrhizinate at 320 mg/kg/day, as well as dose-dependent improvement in ALT, AST, TBIL, DBIL, and γ-GT across 80-320 mg/kg/day [1]. Procurement for this scenario is justified when the research objective involves HMGB1-RAGE pathway modulation or when a direct comparator to established clinical hepatoprotectants is needed.

Dual-Function Studies Requiring Both Hepatoprotection and Antimicrobial Activity

Research protocols that require simultaneous assessment of hepatoprotective and antimicrobial effects should prioritize orazamide orotate. The compound exhibits MIC values of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus in vitro [1], providing a quantifiable antimicrobial baseline not documented for many comparator hepatoprotective agents. This dual functionality supports investigations of liver injury complicated by bacterial infection or studies of gut-liver axis interactions.

Regulatory-Compliant Hepatoprotectant Reference Standard Procurement

For analytical laboratories and pharmaceutical quality control units requiring a hepatoprotectant reference standard with established regulatory history, orazamide orotate offers a defined identity profile (CAS 2574-78-9, molecular weight 282.21 g/mol, dihydrate form with melting point decomposition at 284-285°C) [1] and a documented clinical approval history dating to 1974 . The compound's well-characterized physicochemical properties and established safety data (LD₅₀ >4.0 g/kg orally in mice) [2] make it suitable as a comparator standard in bioequivalence and formulation studies.

Nucleic Acid Metabolism and Hepatocyte Regeneration Research

Orazamide orotate is uniquely suited for studies investigating the role of simultaneous purine and pyrimidine precursor supplementation in liver regeneration and metabolic correction. As a defined 1:1 salt of AICA and orotic acid, the compound enables dual-pathway nucleotide precursor delivery [1] that cannot be replicated by administering free AICA or free orotic acid individually. This property supports research into hepatocyte proliferation, fibrosis prevention, and correction of abnormal protein, lipid, and glucose metabolism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orazamide orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.